N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Description
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a synthetic small molecule characterized by a central piperazine ring substituted with a furan-2-carbonyl group. The compound features a benzenesulfonyl moiety at the N1 position of the ethyl backbone and a furan-2-carboxamide group at the terminal position. Its molecular complexity arises from the integration of sulfonamide, piperazine, and dual furan-based functionalities, which are common in pharmacologically active compounds targeting enzymes or receptors .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c26-19(17-8-4-14-31-17)23-20(33(29,30)16-6-2-1-3-7-16)22(28)25-12-10-24(11-13-25)21(27)18-9-5-15-32-18/h1-9,14-15,20H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNPHCRNPOAQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide, identified by its CAS number 1025032-86-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anti-cancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 499.5 g/mol. The structure features a furan ring, a piperazine moiety, and a benzenesulfonyl group, which are essential for its biological activity.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of related compounds that share structural similarities with this compound. For instance, derivatives of furan-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.
Table 1: Anti-Cancer Activity of Related Compounds
| Compound | Cell Line | Concentration (μg/mL) | % Cell Viability |
|---|---|---|---|
| 4d | HepG2 | 20 | 33.29 |
| 4a | HepG2 | 20 | 35.01 |
| 4b | Huh-7 | 20 | 37.31 |
| 4c | MCF-7 | 20 | 39.22 |
These results suggest that modifications to the structure can enhance anti-cancer efficacy, with electron-donating groups leading to improved activity against cancer cells .
Case Study: Structure-Activity Relationship (SAR)
A critical examination of the structure–activity relationships (SAR) indicates that substituents on the phenyl ring significantly influence anti-cancer activity. Compounds with para-methyl substitutions exhibited greater potency compared to others without such modifications. This finding underscores the importance of molecular design in developing effective anti-cancer agents.
2. Antimicrobial Activity
In addition to its anti-cancer properties, this compound has been evaluated for antimicrobial activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4a | S. aureus | 10 | 240 |
| 4b | E. coli | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
The antimicrobial tests demonstrated that these compounds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .
The proposed mechanism of action for this compound involves binding to specific receptors or enzymes, leading to inhibition of their activity. The unique structural features, particularly the furan and piperazine groups, enhance binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
- Structure : Replaces the benzenesulfonyl group with a benzothiazole ring and substitutes the terminal furan-2-carboxamide with an acetamide linkage.
- Synthesis : Prepared via nucleophilic substitution between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and 1-(furan-2-carbonyl)piperazine in DMF with K₂CO₃ .
- Properties : Exhibits a molecular ion peak at m/z 371 ([M+H]⁺) and FT-IR C=O stretch at 1606 cm⁻¹. Demonstrates anticancer activity in preliminary assays .
N-{3-[4-(Diphenylmethyl)piperazine-1-carbonyl]phenyl}furan-2-carboxamide
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (34)
- Structure : Features a 2-methoxyphenylpiperazine and a benzofuran carboxamide separated by a butyl chain.
- Activity : Designed for CNS targets, with the methoxyphenyl group enhancing blood-brain barrier permeability .
Functional Analogues
Anti-HIV and Antitumor Piperazine Derivatives
- Example : N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l)
Atypical Antipsychotic Agents
- Example: N-{2-[4-(Substituted)piperazin-1-yl]-2-oxoethyl}acetamides Design: Piperazine-acetamide derivatives with substituents like halophenyl or methoxyphenyl groups show affinity for dopamine D₂ and serotonin 5-HT₁A receptors . Comparison: The parent compound’s benzenesulfonyl and furan groups may confer selectivity for non-CNS targets, such as inflammatory kinases.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of piperazine-furan hybrids typically involves coupling reactions between activated carboxylic acids and amines. For example:
-
Step 1 : Prepare the piperazine-furan intermediate via nucleophilic substitution or amide coupling. and describe using benzofuran-2-carboxylic acid and amino-piperazine derivatives with coupling agents like HOBt/DCC in solvents such as methanol or ethanol.
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Step 2 : Introduce the benzenesulfonyl group via sulfonylation under basic conditions (e.g., triethylamine in dichloromethane).
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Optimization : Reaction yields (e.g., 45–85% in ) depend on stoichiometry, temperature (often 25–60°C), and solvent polarity. Purification via recrystallization (e.g., HCl salts in ethanol) improves purity .
- Data Table : Synthesis Conditions from Literature
| Intermediate | Coupling Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Piperazine-furan | HOBt/DCC | MeOH | 63–85% | |
| Sulfonylation | TEA | DCM | 45–77% |
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for furan protons (δ 6.3–7.6 ppm), piperazine methylenes (δ 2.3–3.5 ppm), and sulfonyl groups (δ 7.4–8.7 ppm). and used DMSO-d6/CDCl3 for resolving complex splitting patterns .
- HPLC : Ensure >98% purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
- Melting Point : Confirm consistency with literature values (e.g., 209–222°C for HCl salts in ).
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) against biological targets?
- Methodological Answer :
- Functional Group Variation : Modify the furan-2-carbonyl or benzenesulfonyl groups (e.g., replace with thiophene or nitro substituents) to assess impact on target binding. tested antiproliferative activity of benzothiazole-piperazine hybrids, revealing the importance of halogen substituents .
- In Vitro Assays : Screen derivatives against enzyme targets (e.g., viral polymerases) using fluorescence polarization or SPR. identified furan-carboxamide derivatives with antiviral potential via docking studies .
- Data Analysis : Use IC50/EC50 values and molecular dynamics simulations to correlate substituent effects with activity.
Q. What methodologies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions (e.g., variable antiproliferative activity in vs. ) may arise from assay conditions or impurity profiles. To address:
- Standardized Protocols : Replicate assays under identical conditions (pH, temperature, cell lines).
- Meta-Analysis : Compare data trends across studies using tools like Forest plots.
- Orthogonal Validation : Confirm activity via secondary assays (e.g., Western blot for protein inhibition).
Q. How can computational modeling guide the optimization of metabolic stability?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to identify metabolic hotspots (e.g., piperazine N-oxidation). Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation.
- Docking Studies : utilized AutoDock Vina to prioritize compounds with strong binding to viral polymerases .
- In Silico Toxicity : Predict off-target effects via PASS Online or ProTox-II.
Q. What strategies address regioselectivity challenges in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., use tert-butoxycarbonyl (Boc) for amines during sulfonylation).
- Catalytic Control : Employ Pd-mediated cross-coupling for selective arylations (e.g., Suzuki-Miyaura in ).
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired intermediates. achieved 77% yield via slow addition of coupling agents .
Data Contradiction Analysis
Q. Why might similar compounds show divergent biological activities?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., iodine in ) may hinder target binding despite favorable electronic profiles.
- Salt Forms : HCl salts () vs. free bases can alter solubility and bioavailability.
- Assay Sensitivity : Variations in cell permeability (e.g., logP differences) may explain discrepancies in IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
